molecular formula C15H14ClNO3 B2467772 phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate CAS No. 459417-80-2

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Cat. No.: B2467772
CAS No.: 459417-80-2
M. Wt: 291.73
InChI Key: YDQCPBPFNVQMBX-UHFFFAOYSA-N
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Description

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group. Carbamates are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-chloro-2-methoxy-5-methylphenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(5-chloro-2-methylphenyl)carbamate
  • 4-chlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2-bromo-4-chloro-5-methylphenyl N-(2-methoxy-5-methylphenyl)carbamate

Uniqueness

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)20-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCPBPFNVQMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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